Impureza de Lansoprazol N-trifluoroetil

Descripción general

Descripción

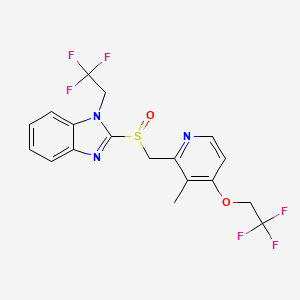

Lansoprazole N-Trifuoroethyl Impurity is an impurity of Lansoprazole . It has a molecular formula of C18H15F6N3O2S and a molecular weight of 451.39 . The compound appears as an off-white solid .

Synthesis Analysis

The synthesis of Lansoprazole involves several stages . An impurity, meta-nitro, occurs at the second stage and can be isolated using a conventional method .Molecular Structure Analysis

The molecular structure of Lansoprazole N-Trifuoroethyl Impurity is complex. It includes a benzimidazole ring, a pyridine ring, and a trifluoroethoxy group . The compound’s InChI Key is NMIFKRVSKUGJRR-UHFFFAOYSA-N .Chemical Reactions Analysis

Lansoprazole and its impurities were monitored at 285 nm . Lansoprazole was found to degrade significantly under acid and oxidative stress conditions .Physical and Chemical Properties Analysis

Lansoprazole N-Trifuoroethyl Impurity is an off-white solid . It has a molecular weight of 451.39 and a molecular formula of C18H15F6N3O2S .Aplicaciones Científicas De Investigación

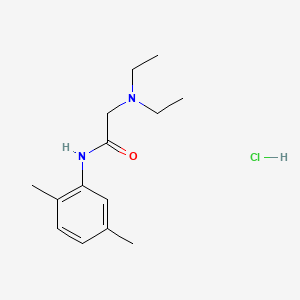

- Identificación: Los investigadores utilizan la espectrometría de masas de alta resolución (HRMS) para identificar las impurezas de degradación oxidativa (DI) del lansoprazol. La determinación precisa de la masa y el análisis de los iones fragmentados ayudan a caracterizar estas impurezas {svg_1}.

- Evaluación de la seguridad: La monitorización y el control de las impurezas de degradación son cruciales para la seguridad de los medicamentos. Las directrices reguladoras hacen hincapié en la necesidad de evaluar las impurezas durante el desarrollo del producto {svg_2}.

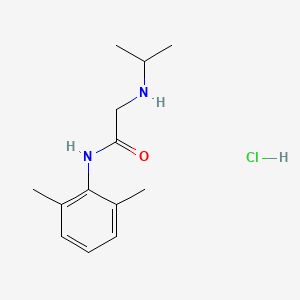

- Optimización del proceso: Los investigadores estudian el impacto de las impurezas en los procesos de fabricación de medicamentos. Abordar los desafíos relacionados con las impurezas mejora el desarrollo de formulaciones {svg_3}.

- Desarrollo de métodos: Los científicos desarrollan y validan métodos analíticos para cuantificar el lansoprazol y las sustancias relacionadas, incluidas las impurezas. La cromatografía líquida de ultra-rendimiento de fase inversa (UPLC) se utiliza comúnmente para este fin {svg_4}.

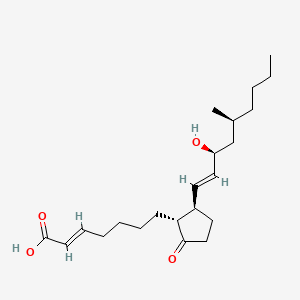

- Elucidación estructural: Los investigadores emplean técnicas como RMN (1H, 13C), HMBC, HSQC, NOE, COSY y HRMS para caracterizar las impurezas. Por ejemplo, se identificó y caracterizó una nueva impureza con un peso molecular de 467.10 {svg_5}.

- Directrices de la ICH: El cumplimiento de las directrices del Consejo Internacional de Armonización (ICH) garantiza la seguridad y la calidad de los productos farmacéuticos. El control de impurezas es un aspecto clave de estas directrices {svg_6}.

Análisis farmacéutico y control de calidad

Desarrollo y formulación de fármacos

Química analítica

Perfil y caracterización de impurezas

Cumplimiento normativo y garantía de calidad

Mecanismo De Acción

Target of Action

The primary target of Lansoprazole, from which the N-trifluoroethyl impurity is derived, is the gastric H,K-ATPase pump . This pump is responsible for secreting H+ ions into the stomach, creating an acidic environment . Lansoprazole is a proton pump inhibitor that reduces gastric acid secretion by targeting these pumps .

Mode of Action

Lansoprazole interacts with its target, the gastric H,K-ATPase pump, by irreversibly inhibiting it . This inhibition blocks the final step in gastric acid production , effectively reducing acid secretion in the stomach . The N-trifluoroethyl impurity of Lansoprazole is likely to have a similar interaction with its targets.

Biochemical Pathways

Lansoprazole’s action affects the biochemical pathway of gastric acid secretion. By inhibiting the H,K-ATPase pump, it disrupts the transport of H+ ions into the stomach, thereby reducing the acidity of the gastric environment . The N-trifluoroethyl impurity of Lansoprazole might affect similar pathways, although specific studies on this impurity are limited.

Pharmacokinetics

Lansoprazole is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18

Result of Action

The molecular and cellular effects of Lansoprazole’s action include a decrease in gastric acid secretion, which promotes healing in ulcerative diseases and treats gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion . The N-trifluoroethyl impurity of Lansoprazole might have similar effects, but specific studies on this impurity are needed to confirm this.

Action Environment

The action of Lansoprazole and its impurities can be influenced by various environmental factors. For instance, Lansoprazole degradation is accelerated in both acidic and basic medium in water

Safety and Hazards

Análisis Bioquímico

Cellular Effects

Lansoprazole has been shown to have hepatoprotective effects in in vitro and in vivo rat models of acute liver injury . It also causes calcium overload in MC3T3-E1 cells leading to apoptosis . Whether Lansoprazole N-Trifluoroethyl Impurity has similar effects is yet to be determined.

Molecular Mechanism

Lansoprazole, the parent drug, inhibits the acid pump activity at the final stage of the enzyme process, reducing the acid secretion of parietal cells

Temporal Effects in Laboratory Settings

Lansoprazole degradation is accelerated in both acidic and basic medium in water . Whether Lansoprazole N-Trifluoroethyl Impurity exhibits similar stability and degradation patterns over time is yet to be explored.

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of Lansoprazole N-Trifluoroethyl Impurity in animal models. Lansoprazole has been shown to have hepatoprotective effects in rat models of acute liver injury , and to induce osteoporotic symptoms in mice

Metabolic Pathways

Lansoprazole is extensively metabolised into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . Whether Lansoprazole N-Trifluoroethyl Impurity undergoes similar metabolic transformations is yet to be determined.

Propiedades

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1-(2,2,2-trifluoroethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F6N3O2S/c1-11-13(25-7-6-15(11)29-10-18(22,23)24)8-30(28)16-26-12-4-2-3-5-14(12)27(16)9-17(19,20)21/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIFKRVSKUGJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2CC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

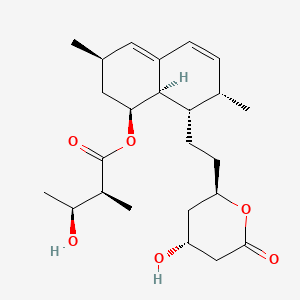

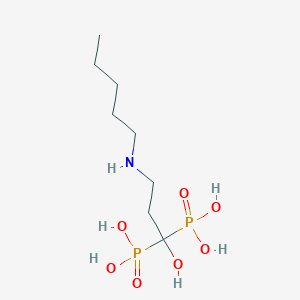

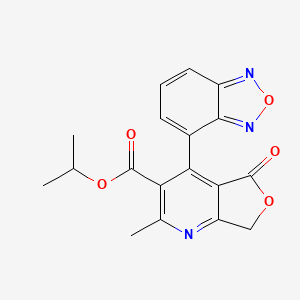

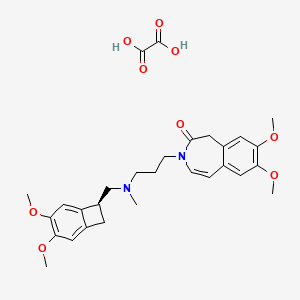

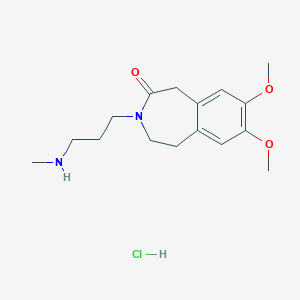

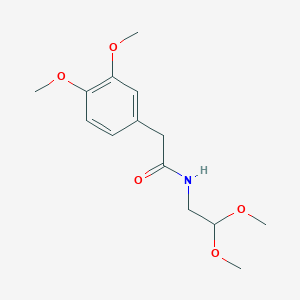

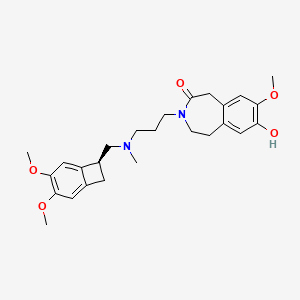

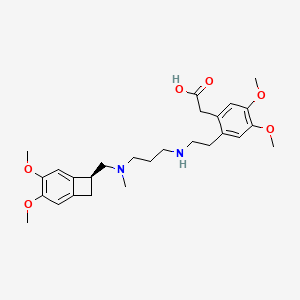

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)